molecular formula C23H17F3N2O5 B2590138 (2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327194-13-7

(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2590138
CAS No.: 1327194-13-7
M. Wt: 458.393
InChI Key: JABXPPBSXMMUIW-SLMZUGIISA-N
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Description

This compound belongs to the chromene carboxamide class, characterized by a 2H-chromene core substituted with a methoxy group at position 8, an imino linkage at position 2 (bearing a 4-(trifluoromethoxy)phenyl group), and a carboxamide moiety at position 3 with a furan-2-ylmethyl substituent. The (2Z) configuration indicates the stereochemistry of the imino group. Chromene derivatives are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the furan ring may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-8-methoxy-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O5/c1-30-19-6-2-4-14-12-18(21(29)27-13-17-5-3-11-31-17)22(32-20(14)19)28-15-7-9-16(10-8-15)33-23(24,25)26/h2-12H,13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABXPPBSXMMUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)OC(F)(F)F)C(=C2)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a member of the chromone carboxamide family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and enzyme inhibition properties, supported by relevant research findings and data tables.

Overview of Chromone Carboxamides

Chromone derivatives are recognized for their pharmacological potential, including cytotoxicity against various cancer cell lines and anti-inflammatory effects. The structure of chromones allows for modifications that can enhance their biological activities.

1. Cytotoxic Activity

Recent studies have shown that chromone carboxamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of chromone derivatives were evaluated for their ability to inhibit the proliferation of breast (MCF-7), ovarian (OVCAR), and colon (HCT-116) cancer cell lines. The results indicated that several compounds displayed promising cytotoxic activity with IC50 values ranging from 0.9 to 10 µM .

CompoundCell LineIC50 (µM)
4bMCF-71.5
4bOVCAR3.2
4bHCT-1165.6

2. Anti-inflammatory Activity

The anti-inflammatory potential of these compounds was assessed through their ability to inhibit the enzyme 5-lipoxygenase , a key player in inflammatory processes. The study found that hydrophilic chromone carboxamide derivatives exhibited greater inhibition rates compared to their less soluble counterparts. The inhibitory concentration required to achieve significant effects was determined to be around 100 µM for effective enzyme inhibition .

3. Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of various enzymes, including tyrosinase, which is involved in melanin production. Similar furan derivatives have demonstrated potent tyrosinase inhibitory activity with IC50 values as low as 0.0433 µM , indicating that modifications in the structure can lead to enhanced enzyme inhibition .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the methoxy group and the furan moiety contribute to its interaction with molecular targets, inducing changes at the biochemical level .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of chromone derivatives:

  • Study on Cytotoxicity : A comprehensive evaluation of various chromone carboxamides revealed that compounds with specific substituents on the chromone nucleus exhibited enhanced cytotoxicity against cancer cells .
  • Anti-inflammatory Mechanisms : Research demonstrated that certain chromone derivatives could significantly reduce inflammation markers in vitro, supporting their potential therapeutic use in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of the target compound are best understood by comparing it with analogous chromene carboxamides and related derivatives. Below is a detailed analysis based on substituent variations, synthesis routes, and inferred pharmacological properties.

Structural Analogues

Compound Name / ID Core Structure Substituents (Position) Key Features Biological Relevance (Inferred)
Target Compound 2H-chromene-3-carboxamide 8-OCH₃; 2-imino (4-CF₃OPh); N-furan-2-ylmethyl Enhanced metabolic stability (CF₃O), potential CNS activity (furan) Antimicrobial, kinase inhibition
Compound 15 2H-chromene-3-carboxamide 8-OCH₃; 2-imino; N-(2-chlorophenyl) Chlorophenyl group increases lipophilicity; may enhance cytotoxicity Anticancer, enzyme inhibition
Compound 3 Chromenopyrimidinone 2-chlorobenzylidene; phenylpyrimidinone Rigid pyrimidinone core; chlorophenyl groups improve target binding affinity Antiviral, antiparasitic
Thiosemicarbazide derivative Indole-thiosemicarbazide 2-oxoindolin-3-ylidene; trifluoromethoxy Thiosemicarbazide moiety confers metal-chelating properties Anticancer, antitubercular

Substituent Effects

  • Trifluoromethoxy (CF₃O) vs. However, ClPh may provide higher lipophilicity, favoring membrane penetration .
  • Furan-2-ylmethyl vs. Benzyl/Chlorobenzyl:
    The furan ring’s lower steric bulk compared to benzyl groups (e.g., in Compound 3 ) could enhance binding to flat aromatic pockets in enzymes like kinases or cytochrome P450.

Pharmacological Implications

  • Antimicrobial Activity: Furan-containing compounds (e.g., furilazole ) exhibit herbicidal and antifungal effects, suggesting the target compound may share similar applications.
  • Anticancer Potential: The trifluoromethoxy group’s stability could prolong half-life in vivo, while the chromene core may intercalate DNA or inhibit topoisomerases .

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